molecular formula C14H21NO B12440532 4-[(Cyclohexylmethyl)amino]-3-methylphenol CAS No. 887587-61-3

4-[(Cyclohexylmethyl)amino]-3-methylphenol

Katalognummer: B12440532
CAS-Nummer: 887587-61-3
Molekulargewicht: 219.32 g/mol
InChI-Schlüssel: TVPISORNNPXVQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Cyclohexylmethyl)amino]-3-methylphenol is an organic compound with the molecular formula C14H21NO. It is characterized by a phenol group substituted with a cyclohexylmethylamino group and a methyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclohexylmethyl)amino]-3-methylphenol typically involves the reaction of 3-methylphenol with cyclohexylmethylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of automated systems can also enhance the efficiency and consistency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(Cyclohexylmethyl)amino]-3-methylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-[(Cyclohexylmethyl)amino]-3-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[(Cyclohexylmethyl)amino]-3-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclohexylmethylamino group can enhance its lipophilicity and membrane permeability. These properties contribute to its potential biological activity and therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

887587-61-3

Molekularformel

C14H21NO

Molekulargewicht

219.32 g/mol

IUPAC-Name

4-(cyclohexylmethylamino)-3-methylphenol

InChI

InChI=1S/C14H21NO/c1-11-9-13(16)7-8-14(11)15-10-12-5-3-2-4-6-12/h7-9,12,15-16H,2-6,10H2,1H3

InChI-Schlüssel

TVPISORNNPXVQX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)O)NCC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.